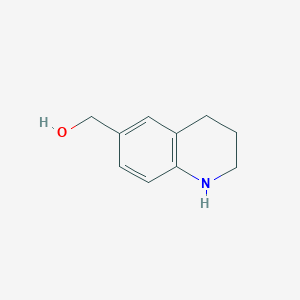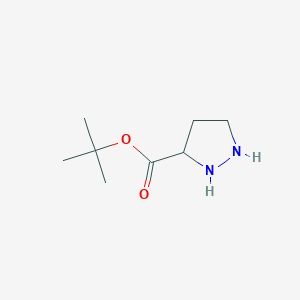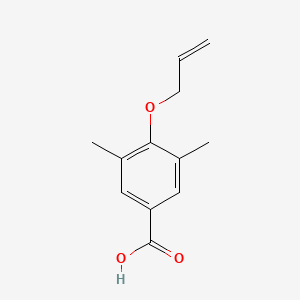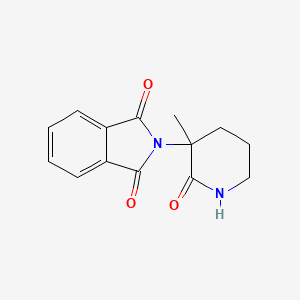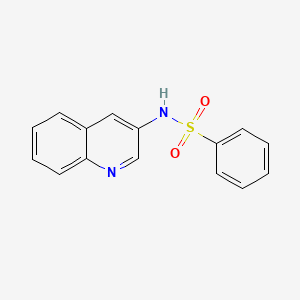
Benzenesulfonamide, N-3-quinolinyl-
Übersicht
Beschreibung
Benzenesulfonamide, N-3-quinolinyl- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzenesulfonamide, N-3-quinolinyl-, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-3-quinolinyl- typically involves the reaction of 3-quinolineamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Benzenesulfonamide, N-3-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-3-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-3-quinolinyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit the growth of cancer cells by disrupting their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-3-quinolinyl- can be compared with other benzenesulfonamide derivatives:
N-(8-quinolyl)benzenesulfonamide: Similar structure but with the quinoline ring attached at the 8-position instead of the 3-position.
N-(2-quinolyl)benzenesulfonamide: Another positional isomer with different biological activities and chemical properties.
Benzenesulfonamide derivatives with different substituents: These compounds can have varying degrees of activity and selectivity depending on the nature and position of the substituents on the benzenesulfonamide moiety.
Benzenesulfonamide, N-3-quinolinyl- stands out due to its unique position of the quinoline ring, which can influence its interaction with biological targets and its overall chemical reactivity.
Eigenschaften
CAS-Nummer |
53472-21-2 |
|---|---|
Molekularformel |
C15H12N2O2S |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-11,17H |
InChI-Schlüssel |
NVPAJUXKLYDSOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Fluorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B8673061.png)
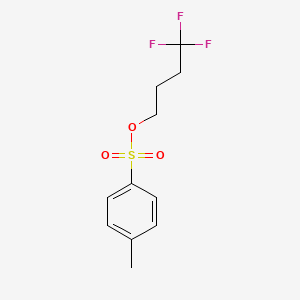
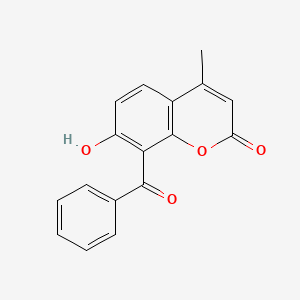
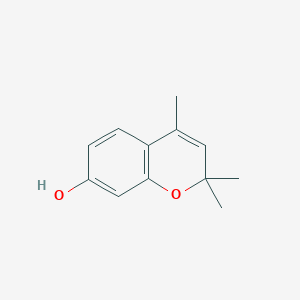
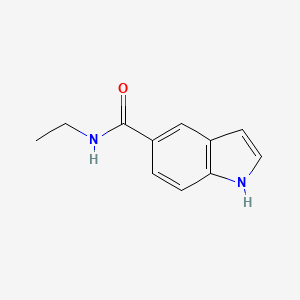
![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)
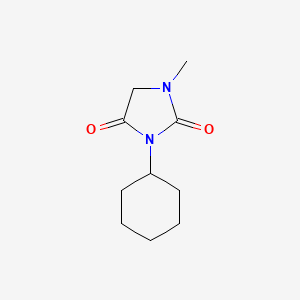
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
